Acetic acid, 2,2'-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis-
Overview
Description
Acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- is a complex organic compound known for its unique structure and properties It is a derivative of coumarin, a naturally occurring compound found in many plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- typically involves the reaction of 4-methyl-2-oxo-2H-1-benzopyran-7-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted coumarins .
Scientific Research Applications
Acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
7-Acetoxy-4-methylcoumarin: Another coumarin derivative with similar structural features but different functional groups.
Dimethyl 2,2’-[(4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate: A dimethyl ester derivative with similar core structure.
Uniqueness
Acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- is unique due to its specific acetic acid groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[5-(carboxymethoxy)-4-methyl-2-oxochromen-7-yl]oxyacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O8/c1-7-2-13(19)22-10-4-8(20-5-11(15)16)3-9(14(7)10)21-6-12(17)18/h2-4H,5-6H2,1H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIRWZSABYLNKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OCC(=O)O)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146857 | |
Record name | Acetic acid, 2,2′-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801146857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38035-11-9 | |
Record name | Acetic acid, 2,2′-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38035-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2,2′-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801146857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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